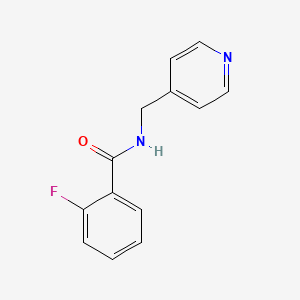![molecular formula C15H22N2O3S B5730931 N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as DPM-1001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPM-1001 belongs to the class of compounds known as methanesulfonamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
科学研究应用
DPM-1001 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. DPM-1001 has also been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancers. Moreover, DPM-1001 has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain.
作用机制
The exact mechanism of action of DPM-1001 is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting the activity of COX-2, DPM-1001 reduces the production of prostaglandins, which are responsible for the inflammatory response. Moreover, DPM-1001 has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
DPM-1001 has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, DPM-1001 has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases, including cancer.
实验室实验的优点和局限性
DPM-1001 has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale production. Moreover, it has been extensively studied for its potential therapeutic applications, making it a well-established compound for research. However, DPM-1001 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo experiments. Moreover, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on DPM-1001. One direction is to further investigate its mechanism of action, which can provide insights into its potential therapeutic applications. Another direction is to investigate its potential use in combination with other drugs, which can enhance its therapeutic efficacy. Moreover, future research can investigate the use of DPM-1001 in different disease models, such as cancer and inflammatory diseases, to further explore its therapeutic potential. Finally, future research can investigate the development of novel formulations of DPM-1001, which can enhance its solubility and bioavailability.
合成方法
The synthesis of DPM-1001 involves the reaction of 2,3-dimethylbenzene with pyrrolidine and ethyl isocyanate, followed by the addition of methanesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain pure DPM-1001. This synthesis method has been optimized to yield high purity and high yield of DPM-1001, making it suitable for large-scale production.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-7-6-8-14(13(12)2)17(21(3,19)20)11-15(18)16-9-4-5-10-16/h6-8H,4-5,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJCVCGATZWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

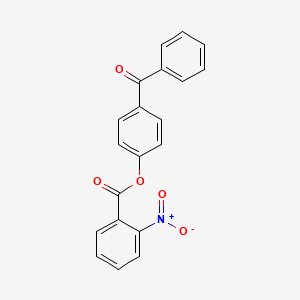

![5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5730883.png)
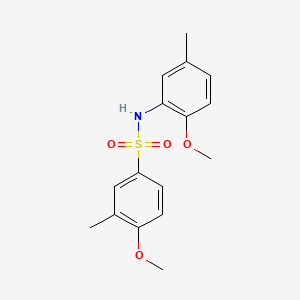
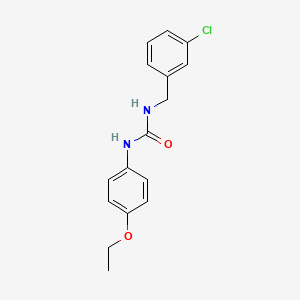
![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)
![4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5730896.png)
![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)
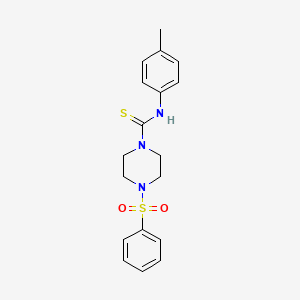

![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)
